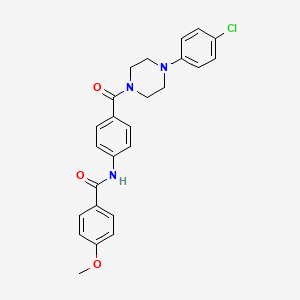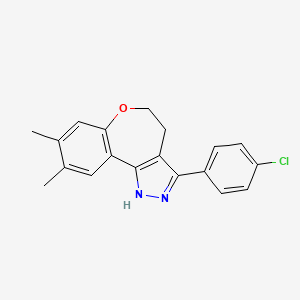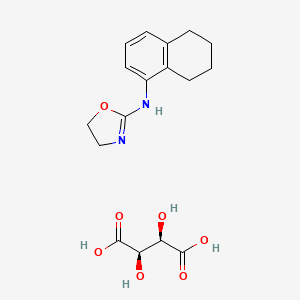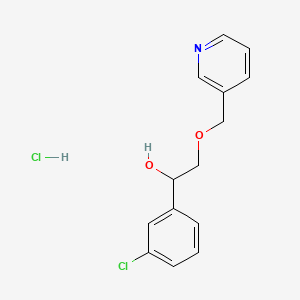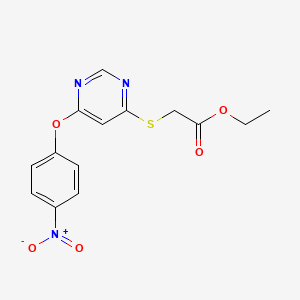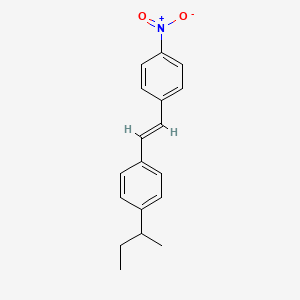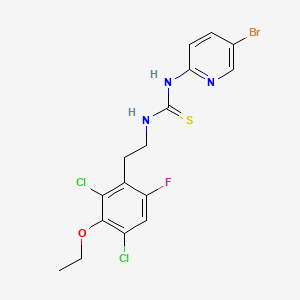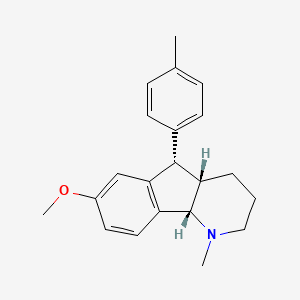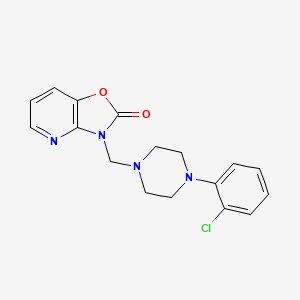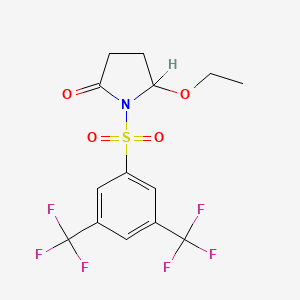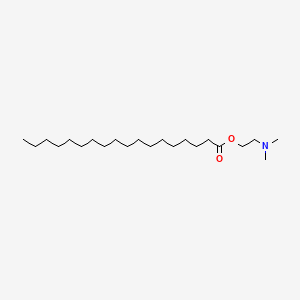
Dimethylaminoethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylaminoethyl stearate is an organic compound with the molecular formula C22H45NO2. It is an ester derived from stearic acid and dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylaminoethyl stearate can be synthesized through the esterification of stearic acid with dimethylaminoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to form the ester while removing water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylaminoethyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form stearic acid and dimethylaminoethanol.
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Stearic acid and dimethylaminoethanol.
Oxidation: N-oxide derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethylaminoethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of liposomes and other drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in topical formulations and as a component in transdermal drug delivery systems.
Industry: Utilized in the production of cosmetics, personal care products, and as an emulsifying agent in various industrial applications.
Mécanisme D'action
The mechanism of action of dimethylaminoethyl stearate involves its ability to interact with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylaminoethyl acrylate
- Dimethylaminoethyl methacrylate
- Dimethylaminoethyl propionate
Uniqueness
Dimethylaminoethyl stearate is unique due to its long hydrophobic stearate chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring the formation of stable emulsions and liposomal formulations. Compared to similar compounds, its hydrophobic chain length provides enhanced interaction with lipid membranes, making it a valuable component in various industrial and biomedical applications.
Propriétés
Numéro CAS |
39840-30-7 |
|---|---|
Formule moléculaire |
C22H45NO2 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3/h4-21H2,1-3H3 |
Clé InChI |
SXIOLYXSOHUULZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


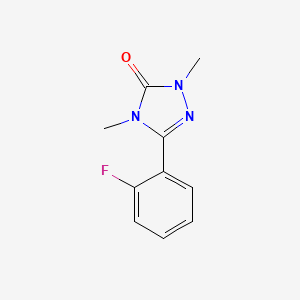
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
